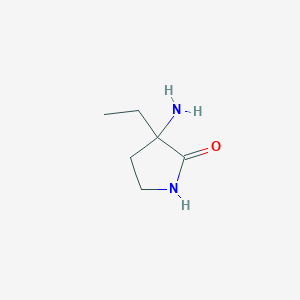

3-Amino-3-ethylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-3-ethylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with an amino group and an ethyl group attached to the pyrrolidin-2-one core

Wirkmechanismus

Target of Action

3-Amino-3-ethylpyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives , suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s worth noting that pyrrolidin-2-one derivatives have been shown to have diverse biological activities . For instance, monoamine oxidase (MAO) inhibitors, which include certain pyrrolidin-2-one derivatives, have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, and inhibit biogenic amine degradation

Biochemical Pathways

Given the potential anti-inflammatory effects of pyrrolidin-2-one derivatives , it’s plausible that this compound may influence pathways related to inflammation and immune response.

Result of Action

Pyrrolidin-2-one derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects

Biochemische Analyse

Biochemical Properties

The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .

Cellular Effects

Pyrrolidinones have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-3-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrolidin-2-one derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-ethylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine-2-one: A structurally related compound with similar reactivity and applications.

Pyrrolidine-2,5-dione: Another related compound with distinct biological activities and synthetic utility.

Prolinol: A derivative of pyrrolidine with unique stereochemical properties and biological profiles.

Uniqueness: 3-Amino-3-ethylpyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both an amino group and an ethyl group on the pyrrolidin-2-one core allows for diverse functionalization and application in various fields .

Biologische Aktivität

3-Amino-3-ethylpyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its structural features suggest potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. The compound features an amino group and a pyrrolidine ring, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrrolidine derivatives. For instance, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), which share structural similarities with this compound, have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds inhibit tubulin polymerization and induce G2/M cell-cycle arrest, leading to apoptosis in tumor cells .

Case Study: EAPC Compounds

A study assessed the effects of EAPC compounds on several cancer cell lines, including:

- Leiomyosarcoma (SK-LMS-1)

- Rhabdomyosarcoma (RD)

- Gastrointestinal stromal tumor (GIST-T1)

- Ewing's sarcoma (A-673)

- Osteosarcoma (U-2 OS)

The results indicated that EAPC compounds significantly inhibited cell proliferation in a time and dose-dependent manner, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds exhibit notable antimicrobial effects. For example, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table: Antimicrobial Activity of Pyrrolidine Derivatives

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives is another area of interest. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Eigenschaften

IUPAC Name |

3-amino-3-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-6(7)3-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGWWIYETNAZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.